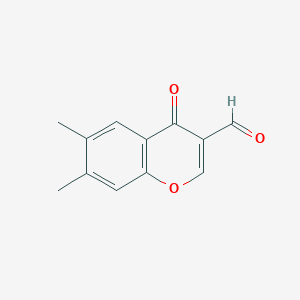

6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde

CAS No.: 57803-07-3

Cat. No.: VC2321594

Molecular Formula: C12H10O3

Molecular Weight: 202.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57803-07-3 |

|---|---|

| Molecular Formula | C12H10O3 |

| Molecular Weight | 202.21 g/mol |

| IUPAC Name | 6,7-dimethyl-4-oxochromene-3-carbaldehyde |

| Standard InChI | InChI=1S/C12H10O3/c1-7-3-10-11(4-8(7)2)15-6-9(5-13)12(10)14/h3-6H,1-2H3 |

| Standard InChI Key | XDRXIOAFMFRNOJ-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1C)OC=C(C2=O)C=O |

| Canonical SMILES | CC1=CC2=C(C=C1C)OC=C(C2=O)C=O |

Introduction

Chemical Structure and Fundamental Properties

6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde is an organic compound characterized by a benzene ring fused to a pyran ring, forming the fundamental chromene structure. This compound features methyl substituents at positions 6 and 7, a carbonyl group (C=O) at position 4, and an aldehyde functionality (–CHO) at position 3. The presence of these specific functional groups contributes to the compound's unique chemical properties and potential reactivity in biological systems.

Basic Chemical Properties

The compound is formally identified by several key parameters that define its chemical identity and physical characteristics. These fundamental properties are essential for understanding its behavior in chemical reactions and biological systems.

| Property | Value |

|---|---|

| CAS Number | 57803-07-3 |

| Molecular Formula | C₁₂H₁₀O₃ |

| Molecular Weight | 202.21 g/mol |

| PubChem CID | 507221 |

| IUPAC Name | 6,7-dimethyl-4-oxochromene-3-carbaldehyde |

The compound's structure contains both carbonyl and aldehyde functional groups, which significantly influence its chemical reactivity. These groups serve as potential reaction sites for nucleophilic addition, oxidation, and reduction reactions, making the compound versatile for chemical modifications and derivatization.

Structural Identifiers

For computational and database purposes, the compound is represented by several standardized notations that uniquely identify its molecular structure:

| Identifier Type | Notation |

|---|---|

| InChI | InChI=1S/C12H10O3/c1-7-3-10-11(4-8(7)2)15-6-9(5-13)12(10)14/h3-6H,1-2H3 |

| InChIKey | XDRXIOAFMFRNOJ-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1C)OC=C(C2=O)C=O |

These identifiers facilitate the compound's registration in chemical databases and enable computational predictions of its properties and activities . The structural format encodes the specific arrangement of atoms and bonds, providing a unique fingerprint for this molecule.

Synthesis Methods and Chemical Reactions

The synthesis of 6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde employs several methodological approaches that highlight its accessibility for research purposes. These synthetic pathways demonstrate the versatility of chromone chemistry and provide routes for producing this compound with varying degrees of efficiency.

Traditional Synthetic Approaches

One established method for synthesizing 6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde involves the condensation of resorcinol with 3,3-dimethyl-1-butanol in the presence of an acid catalyst. This initial reaction is followed by oxidation and formylation steps that introduce the necessary functional groups. The synthesis pathway generally follows these key stages:

-

Formation of the basic chromene scaffold through condensation reactions

-

Introduction of methyl groups at positions 6 and 7

-

Oxidation to establish the oxo functionality at position 4

-

Formylation to introduce the carbaldehyde group at position 3

The yield and purity of the final product vary depending on the specific reaction conditions employed, including temperature, solvent system, and catalyst selection. These factors can be optimized to improve the efficiency of the synthetic process.

Comparative Analysis with Related Chromene Derivatives

6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde belongs to a broader family of chromene derivatives, each with distinct substituent patterns that influence their chemical and biological properties. Comparing this compound with related structures provides valuable insights into the impact of specific structural modifications.

Structural Comparisons

The table below presents a comparative analysis of 6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde with several related chromene derivatives:

| Compound | Key Structural Differences | Molecular Weight (g/mol) |

|---|---|---|

| 6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde | Two methyl groups at positions 6 and 7 | 202.21 |

| 6-Fluoro-4-oxo-4H-chromene-3-carbaldehyde | Fluorine substituent at position 6 | 192.14* |

| 6-Chloro-4-oxo-4H-chromene-3-carbaldehyde | Chlorine substituent at position 6 | 208.59* |

| 6-Methoxy-4-oxo-4H-chromene-3-carbaldehyde | Methoxy substituent at position 6 | 204.18* |

| 6-Methyl-4-oxo-4H-chromene-3-carbaldehyde | Single methyl group at position 6 | 188.18* |

*Values approximated based on molecular formulas

This comparison highlights how different substituents alter the molecular weight and potentially the physicochemical properties of these related compounds . Such structural variations can significantly impact biological activities and pharmacokinetic profiles.

Functional Group Impact on Activity

The search results indicate that related chromene derivatives with various substituents demonstrate different levels of biological activity, particularly against enzymes relevant to neurodegenerative diseases . For instance:

-

Fluorophenyl-substituted chromene derivatives have shown dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)

-

The presence of electron-donating groups like methoxy can reduce enzymatic inhibition activity

-

Changes in lipophilicity through different substituents affect the biological accessibility and potency of these compounds

These observations suggest that the methyl groups at positions 6 and 7 in 6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde likely confer specific activity profiles that differentiate it from other chromene derivatives.

Analytical Characterization Methods

The characterization of 6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde employs various analytical techniques that confirm its structure, assess its purity, and evaluate its properties. These methodologies are essential for quality control in research and potential pharmaceutical applications.

Spectroscopic Analysis

Several spectroscopic techniques are commonly employed to characterize chromene derivatives, including 6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the hydrogen and carbon environments within the molecule, confirming the presence of methyl groups, aromatic protons, and the aldehyde functionality .

-

Infrared (IR) Spectroscopy: This technique identifies characteristic functional groups, particularly the carbonyl (C=O) stretching vibrations of both the ketone at position 4 and the aldehyde at position 3 .

-

Mass Spectrometry (MS): MS determines the molecular weight and fragmentation pattern, providing further confirmation of the compound's structure and purity.

These complementary techniques collectively establish the structural integrity and purity of the synthesized compound, which is crucial for ensuring reliable results in biological testing and applications.

Chromatographic Methods

Chromatographic techniques are essential for purification and purity assessment:

-

High-Performance Liquid Chromatography (HPLC): Enables the separation, identification, and quantification of 6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde, providing information about its purity and potential impurities.

-

Thin-Layer Chromatography (TLC): Used for monitoring reaction progress during synthesis and for preliminary purity assessments .

These analytical methods collectively ensure that research conducted with 6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde meets the necessary standards for scientific rigor and reproducibility.

Current Research Directions and Future Prospects

The ongoing investigation of 6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde and related compounds reveals several promising research avenues that may significantly impact medicinal chemistry and drug discovery.

Medicinal Chemistry Applications

The unique structural features of 6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde make it a valuable scaffold for medicinal chemistry exploration. Current research directions include:

-

Development of derivatives with enhanced biological activities through strategic structural modifications

-

Investigation of structure-activity relationships to optimize therapeutic potential

-

Exploration of the compound as a starting material for the synthesis of more complex bioactive molecules

-

Assessment of its potential as a pharmacophore in drug design efforts

These investigations aim to harness the compound's unique chemical properties for targeted therapeutic applications.

Challenges and Opportunities

Despite the promising potential, several challenges remain in the research and development of 6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde and its derivatives:

-

Optimization of synthetic methods to improve yields and reduce environmental impact

-

Comprehensive evaluation of toxicological profiles to ensure safety

-

Enhancement of pharmacokinetic properties for improved bioavailability

-

Development of structure-based design approaches to target specific biological pathways

Addressing these challenges presents significant opportunities for advancing the field and realizing the full potential of this compound class in therapeutic applications.

Significance in Materials Science and Other Fields

While much of the research on 6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde focuses on its biological activities, the compound's structural features also suggest potential applications in materials science and other fields.

Chemical Reactivity Exploitation

The presence of both carbonyl and aldehyde functionalities in 6,7-Dimethyl-4-oxo-4H-chromene-3-carbaldehyde creates opportunities for selective chemical transformations. These reactive sites enable:

-

Selective modifications to generate diverse derivatives

-

Incorporation into more complex molecular architectures

-

Formation of coordination complexes with metals

-

Development of stimuli-responsive materials through reversible reactions

These chemical characteristics expand the compound's utility beyond its direct biological activities, positioning it as a versatile chemical building block.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume